Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15533104
InChI: InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3
SMILES:
Molecular Formula: C24H18N2O5
Molecular Weight: 414.4 g/mol

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

CAS No.:

Cat. No.: VC15533104

Molecular Formula: C24H18N2O5

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate -

Specification

Molecular Formula C24H18N2O5
Molecular Weight 414.4 g/mol
IUPAC Name [isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate
Standard InChI InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3
Standard InChI Key LVWRWWYJZNDQQN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis Methods

The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate typically involves multi-step reactions. One common approach might include the following steps:

  • Preparation of Isoquinolin-1-yl(4-methoxyphenyl)methanol: This could involve the reaction of isoquinoline with 4-methoxybenzaldehyde in the presence of a reducing agent.

  • Esterification with 3-Nitrobenzoic Acid: The alcohol prepared in the first step is then esterified with 3-nitrobenzoic acid using a suitable catalyst.

StepReaction ComponentsConditions
1Isoquinoline, 4-methoxybenzaldehyde, Reducing AgentSolvent (e.g., ethanol), reflux
2Isoquinolin-1-yl(4-methoxyphenyl)methanol, 3-Nitrobenzoic Acid, CatalystSolvent (e.g., dichloromethane), room temperature

Potential Applications

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, due to its complex structure, may have potential applications in fields such as:

  • Pharmaceuticals: The presence of diverse functional groups could make it a candidate for drug development, particularly in areas requiring specific molecular interactions.

  • Materials Science: The compound's aromatic rings and nitro group might contribute to its use in optoelectronic materials or as a precursor for polymers.

FieldPotential Use
PharmaceuticalsDrug development, molecular probes
Materials ScienceOptoelectronic materials, polymer precursors

Research Findings

  • Biological Activity: Isoquinoline derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

  • Chemical Reactivity: The nitro group in 3-nitrobenzoate can participate in various chemical reactions, such as reduction or nucleophilic substitution.

PropertyObservation
Biological ActivityPotential antimicrobial and anticancer properties
Chemical ReactivityVersatile reactivity due to nitro group

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